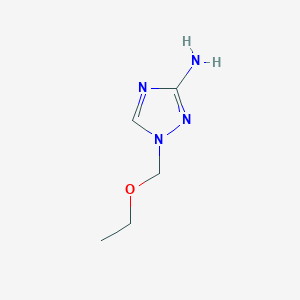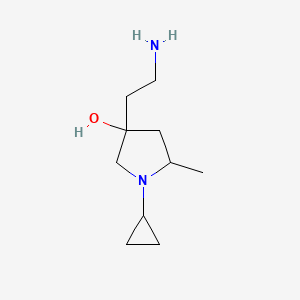
1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of ethoxymethyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Aplicaciones Científicas De Investigación
1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antiviral and anticancer activities.
Material Science: The compound is utilized in the development of novel materials with unique properties, such as corrosion inhibitors for stainless steel.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Chemical Sensing and Imaging: Derivatives of this compound are used in creating photoinduced electron transfer (PET) chemosensors for detecting metal ions.
Mecanismo De Acción
The mechanism of action of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 1-(Ethoxymethyl)-1H-imidazole
- 1-(Ethoxymethyl)-4-methyl-3,5-dinitropyrazole
- 1-(Ethoxymethyl)-2-phenylthioimidazole
Comparison: 1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C5H10N4O |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
1-(ethoxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H10N4O/c1-2-10-4-9-3-7-5(6)8-9/h3H,2,4H2,1H3,(H2,6,8) |
Clave InChI |
UELZVXOQZLCRGT-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1C=NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)

![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol](/img/structure/B13173663.png)


![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
![2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)

